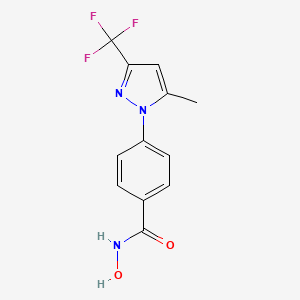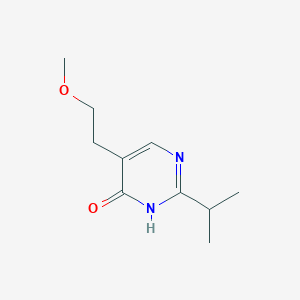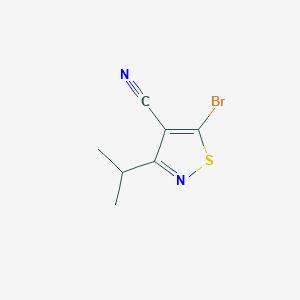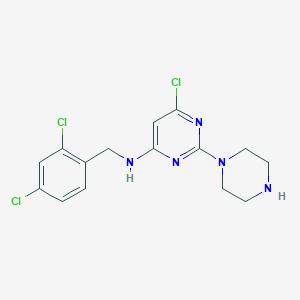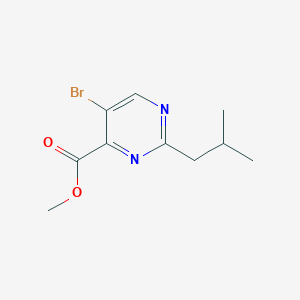![molecular formula C9H10F3N3O B11790061 3-(2,2,2-Trifluoroethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11790061.png)
3-(2,2,2-Trifluoroethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2,2-Trifluoroethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one is a heterocyclic compound that features a trifluoroethyl groupThe trifluoroethyl group is known for enhancing the biological activity and metabolic stability of compounds, making it a valuable moiety in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and palladium catalysts . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, optimizing reaction conditions and using cost-effective reagents are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-Trifluoroethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-(2,2,2-Trifluoroethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, resulting in therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 3-(2,2,2-Trifluoroethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one stands out due to its unique structural features and the presence of the trifluoroethyl group. This group enhances the compound’s metabolic stability and biological activity, making it a valuable candidate for drug development and other applications .
Properties
Molecular Formula |
C9H10F3N3O |
|---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
3-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4-one |
InChI |
InChI=1S/C9H10F3N3O/c10-9(11,12)5-15-8(16)7-4-13-2-1-6(7)3-14-15/h3,13H,1-2,4-5H2 |
InChI Key |
IFVQGFVXLOVUOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C=NN(C2=O)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


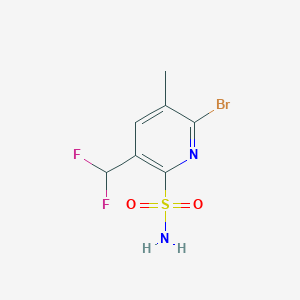

![5-Aminobenzo[d]thiazole-4-carbonitrile](/img/structure/B11789987.png)


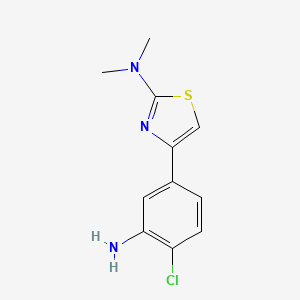
![4-(Benzo[d][1,3]dioxol-5-yloxy)-1H-pyrazole](/img/structure/B11790026.png)
![5-(2-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11790033.png)

